5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole
Description
5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole is a thiadiazole derivative characterized by two distinct substituents: a 4-fluorobenzylthio group at position 5 and a benzylthio group at position 2. The thiadiazole core is a nitrogen-sulfur heterocycle known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorophenyl and benzylthio groups enhance its lipophilicity and bioavailability, enabling efficient cellular penetration and target engagement .
Properties
IUPAC Name |
2-benzylsulfanyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJQZBMSGKKLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole typically involves the reaction of appropriate thiourea derivatives with α-halo ketones under Hantzsch thiazole synthesis conditions . The reaction is usually carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The biological and chemical properties of thiadiazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of the target compound and its analogues:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Physicochemical Properties |
|---|---|---|---|
| 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole (Target) | 5: 4-Fluorobenzylthio; 2: Benzylthio | ~364.4 | High lipophilicity (logP ~3.5), moderate solubility |
| 2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole | Same as target compound (structural isomer) | ~364.4 | Similar lipophilicity, differing spatial arrangement |
| 5-(Chlorophenyl)-1,3,4-thiadiazole | 5: Chlorophenyl | ~202.7 | Lower molecular weight, higher IC50 (12.5 µg/mL) |
| 5-(Bromobenzyl)-1,3,4-thiadiazole | 5: Bromobenzyl | ~262.1 | Higher halogen size, IC50 = 10.0 µg/mL |
| N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-acetamide | 5: Benzylthio; 2: Acetamide | ~293.4 | Enhanced bioavailability due to acetamide |
Key Observations :
- Halogen Effects : Bromine or chlorine substituents (e.g., 5-(Bromobenzyl)-1,3,4-thiadiazole) increase molecular weight and lipophilicity but may reduce solubility compared to fluorine .
- Substituent Position : Structural isomers, such as 2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole, exhibit similar molecular weights but distinct biological activities due to spatial differences .
- Functional Groups : Acetamide or sulfonamide substituents (e.g., N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-acetamide) improve solubility but may alter target specificity .
Key Observations :
- Antimicrobial Potency : Carboxamide-containing derivatives (e.g., N-{3-[(4-Fluorobenzyl)thio]-...propanamide) exhibit stronger antimicrobial activity due to hydrogen-bonding interactions with microbial enzymes .
- Anticancer Specificity : The target compound’s dual thioether groups likely enhance DNA intercalation or kinase inhibition, reducing IC50 values compared to simpler analogues .
- Role of Fluorine : Fluorine at the para position increases electronegativity and metabolic stability, contributing to prolonged activity in both antimicrobial and anticancer contexts .
SAR (Structure-Activity Relationship) Insights
- Thioether Linkers : Thioether groups (e.g., benzylthio, phenylethylthio) enhance lipophilicity and membrane permeability, critical for intracellular target engagement .
- Halogen Substitution : Fluorine improves metabolic stability and bioavailability, while bulkier halogens (Cl, Br) may sterically hinder target binding .
- Heterocyclic Modifications : Replacement of thiadiazole with oxadiazole or triazole rings (e.g., 5-(4-Fluorophenyl)-1,3,4-oxadiazole) reduces sulfur-mediated reactivity, altering biological activity .
Biological Activity
5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The thiadiazole ring system has been associated with various pharmacological properties, making it a valuable scaffold for drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiadiazole ring substituted with methylthio and fluorophenyl groups. The general formula can be represented as follows:
This structure suggests potential interactions with biological targets due to its unique electronic and steric properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to 5-[(4-Fluorophenyl)methylthio]-2-(phenylmethylthio)-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
The compound 20b , a derivative closely related to the target compound, exhibited promising activities against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds may interact with dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
Table 2: Molecular Docking Results
Case Studies
Several case studies have reported on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of new 1,3,4-thiadiazoles and evaluated their anticancer activity against HepG-2 and A-549 cell lines. The results indicated that modifications on the thiadiazole ring could enhance biological activity significantly .
- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of thiadiazole compounds, revealing that specific substitutions could lead to increased potency against cancer cells. The presence of electron-withdrawing groups like fluorine was found to improve activity due to enhanced lipophilicity and binding affinity .
- In Vivo Studies : Preliminary in vivo studies have shown that certain thiadiazole derivatives can reduce tumor growth in animal models, supporting their potential for development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
